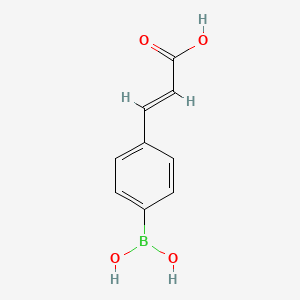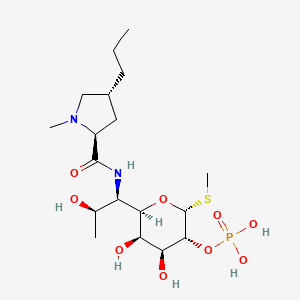
Fenoprofen Sodium Salt Dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenoprofen Sodium Salt Dihydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and mild to moderate pain. The compound is a sodium salt form of fenoprofen, which enhances its solubility and bioavailability .
Mechanism of Action
Target of Action
Fenoprofen Sodium Salt Dihydrate primarily targets the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the formation of prostaglandin precursors, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by reversibly inhibiting their activity . This inhibition results in a decreased formation of prostaglandin precursors .
Biochemical Pathways
By inhibiting the COX-1 and COX-2 enzymes, this compound affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostanoids, including prostaglandins and thromboxanes . These prostanoids play key roles in inflammation, pain, and fever. By inhibiting their synthesis, this compound can reduce these symptoms .
Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized in the liver . The major urinary metabolites are fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide . The elimination half-life of this compound is approximately 3 hours , and about 90% of the drug is excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of the drug, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, which are mediators of these symptoms, this compound can provide symptomatic relief for conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound may displace certain drugs like hydantoins, sulfonamides, and sulfonylureas from their binding sites . Additionally, patients treated with this compound may be resistant to the effects of loop diuretics and thiazides . These interactions can influence the drug’s efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenoprofen Sodium Salt Dihydrate can be synthesized through several methods. One common approach involves the reaction of fenoprofen with sodium hydroxide in an aqueous medium, followed by crystallization to obtain the dihydrate form. The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and filtration to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Fenoprofen Sodium Salt Dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert fenoprofen into its reduced forms.
Substitution: The aromatic ring in fenoprofen can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Fenoprofen Sodium Salt Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of pharmaceutical formulations and as a model compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to fenoprofen.
Ketoprofen: Shares a similar mechanism of action but differs in its pharmacokinetic profile.
Uniqueness of Fenoprofen Sodium Salt Dihydrate
This compound is unique due to its specific sodium salt form, which enhances its solubility and bioavailability. This makes it a preferred choice in certain clinical settings where rapid onset of action is desired .
Properties
CAS No. |
66424-46-2 |
|---|---|
Molecular Formula |
C₁₅H₁₃NaO₃·2H₂O |
Molecular Weight |
264.25 |
Synonyms |
α-Methyl-3-phenoxybenzeneacetic Acid Sodium Salt Dihydrat; (±)-α-Methyl-3-phenoxybenzeneacetic Acid Sodium Salt Dihydrate; Fenoprofen Sodium Salt Dihydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)




